molecular formula C9H16N2O2 B14293769 1-Acetamido-N-methylcyclopentane-1-carboxamide CAS No. 120225-95-8

1-Acetamido-N-methylcyclopentane-1-carboxamide

Cat. No.: B14293769
CAS No.: 120225-95-8
M. Wt: 184.24 g/mol
InChI Key: OCQPJRBPPHXLQT-UHFFFAOYSA-N
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Description

1-Acetamido-N-methylcyclopentane-1-carboxamide is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an acetamido group and a methyl group

Preparation Methods

The synthesis of 1-Acetamido-N-methylcyclopentane-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone, which is converted to cyclopentylamine through reductive amination.

    Acetylation: Cyclopentylamine is then acetylated using acetic anhydride to form N-acetylcyclopentylamine.

    Methylation: The final step involves the methylation of N-acetylcyclopentylamine using methyl iodide in the presence of a base such as potassium carbonate to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Acetamido-N-methylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or thiols replace the acetyl group.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Acetamido-N-methylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetamido-N-methylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Acetamido-N-methylcyclopentane-1-carboxamide can be compared with other similar compounds, such as:

    1-Aminocyclopentane-1-carboxamide: This compound lacks the acetamido and methyl groups, leading to different reactivity and applications.

    N-Methylcyclopentane-1-carboxamide: This compound lacks the acetamido group, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

120225-95-8

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-acetamido-N-methylcyclopentane-1-carboxamide

InChI

InChI=1S/C9H16N2O2/c1-7(12)11-9(8(13)10-2)5-3-4-6-9/h3-6H2,1-2H3,(H,10,13)(H,11,12)

InChI Key

OCQPJRBPPHXLQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCCC1)C(=O)NC

Origin of Product

United States

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